molecular formula C9H13BrClN3 B2381732 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride CAS No. 2344678-98-2

5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride

Cat. No. B2381732
CAS RN: 2344678-98-2
M. Wt: 278.58
InChI Key: IVLCNVLGSQWQKD-UHFFFAOYSA-N
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Description

“5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride” is an organic compound with the molecular formula C9H12BrN3 and a molecular weight of 278.58 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Mallikarjunaswamy et al. synthesized a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives by reacting 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine with various sulfonyl chlorides .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . The compound is stable under normal storage conditions .

Scientific Research Applications

1. Corrosion Inhibition Properties

5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride and its derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to analyze their adsorption behaviors and inhibition efficiencies, providing insights into their potential application in corrosion prevention (Kaya et al., 2016).

2. Antiviral Activity

The compound has shown potential in antiviral applications. In a study evaluating the antiviral properties of various pyrimidine derivatives against RNA and DNA viruses, it was observed that derivatives of this compound exhibit substantial activity, especially against RNA viruses (Bergstrom et al., 1984).

3. Analgesic Activity

Another application is in the field of pain management. Novel pyrimidine derivatives, including those related to this compound, have been synthesized and investigated for their analgesic activities. Certain compounds showed significant analgesic effects, suggesting potential use in developing new pain-relief medications (Chaudhary et al., 2012).

4. Antimicrobial Activity

The pyrimidine derivatives also demonstrate antimicrobial properties. A variety of these compounds, including those related to this compound, have been synthesized and shown effective antibacterial and antifungal activities, indicating their potential in antimicrobial drug development (Attia et al., 2013).

5. Anticancer Research

In the field of oncology, derivatives of this compound have been studied for their potential as anticancer agents. These studies focus on synthesizing novel compounds and evaluating their reactivity and efficacy against various cancer cell lines (Makisumi, 1961).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-piperidin-4-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLCNVLGSQWQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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